REACTION_SMILES
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[C:31]([C:32]([CH3:33])([CH3:34])[CH3:35])(=[O:36])[Cl:37].[CH2:24]([N:25]([CH2:26][CH3:27])[CH2:28][CH3:29])[CH3:30].[O:1]=[C:2]([CH:3]([C:4]#[N:5])[c:6]1[cH:7][cH:8][c:9]([C:12]([CH3:13])([CH3:14])[CH3:15])[cH:10][cH:11]1)[c:16]1[c:17]([CH3:23])[c:18]([CH3:22])[n:19][n:20]1[CH3:21].[O:38]1[CH2:39][CH2:40][CH2:41][CH2:42]1>>[O:1]([C:2](=[C:3]([C:4]#[N:5])[c:6]1[cH:7][cH:8][c:9]([C:12]([CH3:13])([CH3:14])[CH3:15])[cH:10][cH:11]1)[c:16]1[c:17]([CH3:23])[c:18]([CH3:22])[n:19][n:20]1[CH3:21])[C:31]([C:32]([CH3:33])([CH3:34])[CH3:35])=[O:36]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Cc1nn(C)c(C(=O)C(C#N)c2ccc(C(C)(C)C)cc2)c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nn(C)c(C(=O)C(C#N)c2ccc(C(C)(C)C)cc2)c1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Cc1nn(C)c(C(OC(=O)C(C)(C)C)=C(C#N)c2ccc(C(C)(C)C)cc2)c1C
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Type
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product
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Smiles
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Cc1nn(C)c(C(OC(=O)C(C)(C)C)=C(C#N)c2ccc(C(C)(C)C)cc2)c1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |